Inhibitory Potency (IC50) Against GVIA iPLA2 vs. Established Trifluoromethyl Ketone Inhibitors
2-Propanone, 1,1,1-trifluoro-3-(phenylmethoxy)- (329065-59-0) demonstrates significantly higher potency against GVIA iPLA2 compared to the widely used reference inhibitor PACOCF3 (palmitoyl trifluoromethyl ketone). The reported IC50 for 329065-59-0 is 0.0073 μM [1]. This represents a more than 500-fold improvement in potency over PACOCF3, which exhibits an IC50 of 3.8 μM for the same enzyme class [2]. This potency differential is a critical factor in selecting an inhibitor for high-sensitivity assays or for achieving effective target engagement at lower compound concentrations.
| Evidence Dimension | Inhibitory activity against GVIA iPLA2 |
|---|---|
| Target Compound Data | IC50 = 0.0073 μM |
| Comparator Or Baseline | PACOCF3 (palmitoyl trifluoromethyl ketone): IC50 = 3.8 μM |
| Quantified Difference | Approximately 520-fold lower IC50 (more potent) |
| Conditions | In vitro enzymatic assay for GVIA iPLA2 inhibition |
Why This Matters
For researchers requiring potent iPLA2 inhibition, 329065-59-0 offers a substantial reduction in the required compound concentration compared to the standard tool compound PACOCF3, enabling studies at lower, potentially less off-target, concentrations.
- [1] Gopalan B, et al. Trifluoromethyl ketone analogs as selective cPLA2 inhibitors. US Patent US6350892B1. 2002. View Source
- [2] MedChemExpress. PACOCF3 (Palmityltrifluoromethylketone) Product Information. IC50 = 3.8 μM. View Source
